5-methyl-N-(oxolan-2-ylmethyl)-1,3-diphenylpyrazole-4-carboxamide
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Overview
Description
5-methyl-N-(oxolan-2-ylmethyl)-1,3-diphenylpyrazole-4-carboxamide is a synthetic organic compound characterized by its unique molecular structure, which includes a pyrazole ring substituted with methyl, oxolan-2-ylmethyl, and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(oxolan-2-ylmethyl)-1,3-diphenylpyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Substitution Reactions:
Amidation: The carboxamide group is introduced by reacting the pyrazole derivative with an amine, such as oxolan-2-ylmethylamine, under suitable conditions to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(oxolan-2-ylmethyl)-1,3-diphenylpyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, electrophiles, appropriate solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-methyl-N-(oxolan-2-ylmethyl)-1,3-diphenylpyrazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-N-(oxolan-2-ylmethyl)-1,3-diphenylpyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-diphenylpyrazole-4-carboxamide: Lacks the methyl and oxolan-2-ylmethyl substituents.
5-methyl-1,3-diphenylpyrazole: Lacks the carboxamide and oxolan-2-ylmethyl groups.
N-(oxolan-2-ylmethyl)-1,3-diphenylpyrazole-4-carboxamide: Lacks the methyl substituent.
Uniqueness
5-methyl-N-(oxolan-2-ylmethyl)-1,3-diphenylpyrazole-4-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
386737-12-8 |
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Molecular Formula |
C22H23N3O2 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
5-methyl-N-(oxolan-2-ylmethyl)-1,3-diphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C22H23N3O2/c1-16-20(22(26)23-15-19-13-8-14-27-19)21(17-9-4-2-5-10-17)24-25(16)18-11-6-3-7-12-18/h2-7,9-12,19H,8,13-15H2,1H3,(H,23,26) |
InChI Key |
SYCKDNCPEFTFEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCC4CCCO4 |
solubility |
48.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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